

Assessing the Selectivity Profile of DK419: A Comparative Guide

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Compound of Interest

Compound Name: DK419

Cat. No.: B10824395

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity profile of **DK419**, a potent inhibitor of the Wnt/ β -catenin signaling pathway. As a derivative of the multi-targeted drug Niclosamide, **DK419** was developed to offer improved pharmacokinetic properties and potentially a more refined selectivity profile.^{[1][2]} This document compares **DK419** with its parent compound and other notable Wnt pathway inhibitors, presenting available experimental data and outlining the methodologies used to evaluate compound selectivity.

Executive Summary

DK419 is a promising therapeutic agent that demonstrates potent inhibition of the Wnt/ β -catenin signaling pathway, a critical mediator in colorectal cancer (CRC) and other diseases.^{[1][3]} While comprehensive, publicly available kinome-wide selectivity data for **DK419** is currently limited, its profile can be inferred and compared based on its on-target potency and the known broader activity of its predecessor, Niclosamide. This guide aims to provide a clear overview of the current knowledge regarding **DK419**'s selectivity and its standing relative to other Wnt pathway inhibitors.

Data Presentation: Quantitative Comparison of Wnt Pathway Inhibitors

The following table summarizes the available quantitative data for **DK419** and selected alternative Wnt pathway inhibitors. This allows for a direct comparison of their potency against the Wnt/ β -catenin pathway and, where available, their off-target effects.

Compound	Primary Target(s)	On-Target Potency (IC50/EC50)	Known Off-Targets/Selectivity Profile	Reference(s)
DK419	Wnt/ β -catenin signaling	0.19 μ M (Wnt3A TOPFlash assay)	Induces pAMPK; comprehensive kinome scan data not publicly available. Developed for improved properties over Niclosamide.	[1] [3]
Niclosamide	Wnt/ β -catenin, mTOR, NF- κ B, Notch, STAT3	0.45 μ M (Wnt3A TOPFlash assay)	Known multi-targeted agent, uncouples oxidative phosphorylation.	[1]
XAV-939	Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2)	11 nM (TNKS1), 4 nM (TNKS2)	Also inhibits other ARTD family members (e.g., ARTD1, ARTD2).	[4] [5] [6]
IWR-1	Stabilizes Axin2 destruction complex	180 nM (Wnt3A L-cells)	Reported to be selective for its mechanism over PARP1 and PARP2.	[7] [8] [9]
WIKI4	Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2)	26 nM (TNKS1)	Highly selective for Tankyrases over 6 other tested ARTD enzymes.	[4]

Experimental Protocols

The assessment of a compound's selectivity is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity.

Biochemical Kinase Assays (e.g., KINOMEscan™)

Biochemical kinase assays are a primary method for determining the selectivity of a compound against a large panel of kinases.

Objective: To quantify the interaction of a test compound with a large number of purified kinases to identify on-target and off-target interactions.

Methodology:

- **Assay Principle:** These assays typically employ a competition binding format. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.
- **Procedure:**
 - A library of human kinases is expressed and purified.
 - Each kinase is incubated with the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for determining dissociation constants, K_d).
 - A proprietary, immobilized ligand that binds to the active site of the kinase is added.
 - The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.
- **Data Analysis:** The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Results are often expressed as a percentage of control (inhibition) or as a dissociation constant (K_d). The data can be visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment, which can provide more physiologically relevant data on a compound's selectivity.

Objective: To determine if a compound binds to its intended target protein within intact cells by measuring changes in the protein's thermal stability.

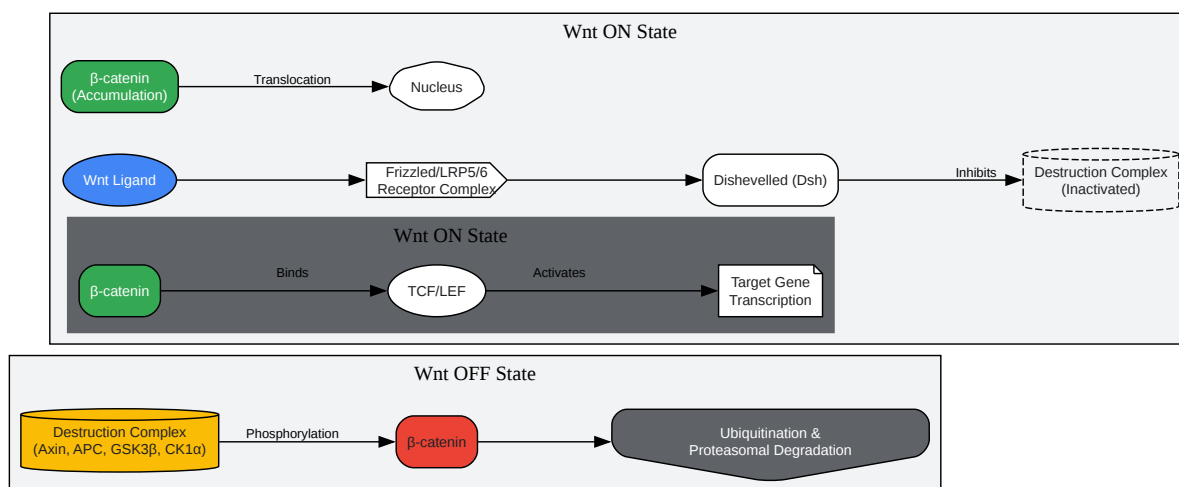
Methodology:

- Principle: The binding of a ligand (e.g., a drug) to a protein can increase the protein's resistance to heat-induced denaturation.
- Procedure:
 - Intact cells are treated with the test compound or a vehicle control.
 - The treated cells are heated to a range of temperatures.
 - Cells are lysed, and the precipitated, denatured proteins are separated from the soluble, non-denatured proteins by centrifugation.
 - The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein. This method can be adapted to a high-throughput format to screen for off-target effects.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mandatory Visualization

Wnt/ β -catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway, the primary target of **DK419**. In the "ON" state (Wnt ligand present), β -catenin is not phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene transcription. In the "OFF" state (no Wnt ligand), a destruction complex phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation.

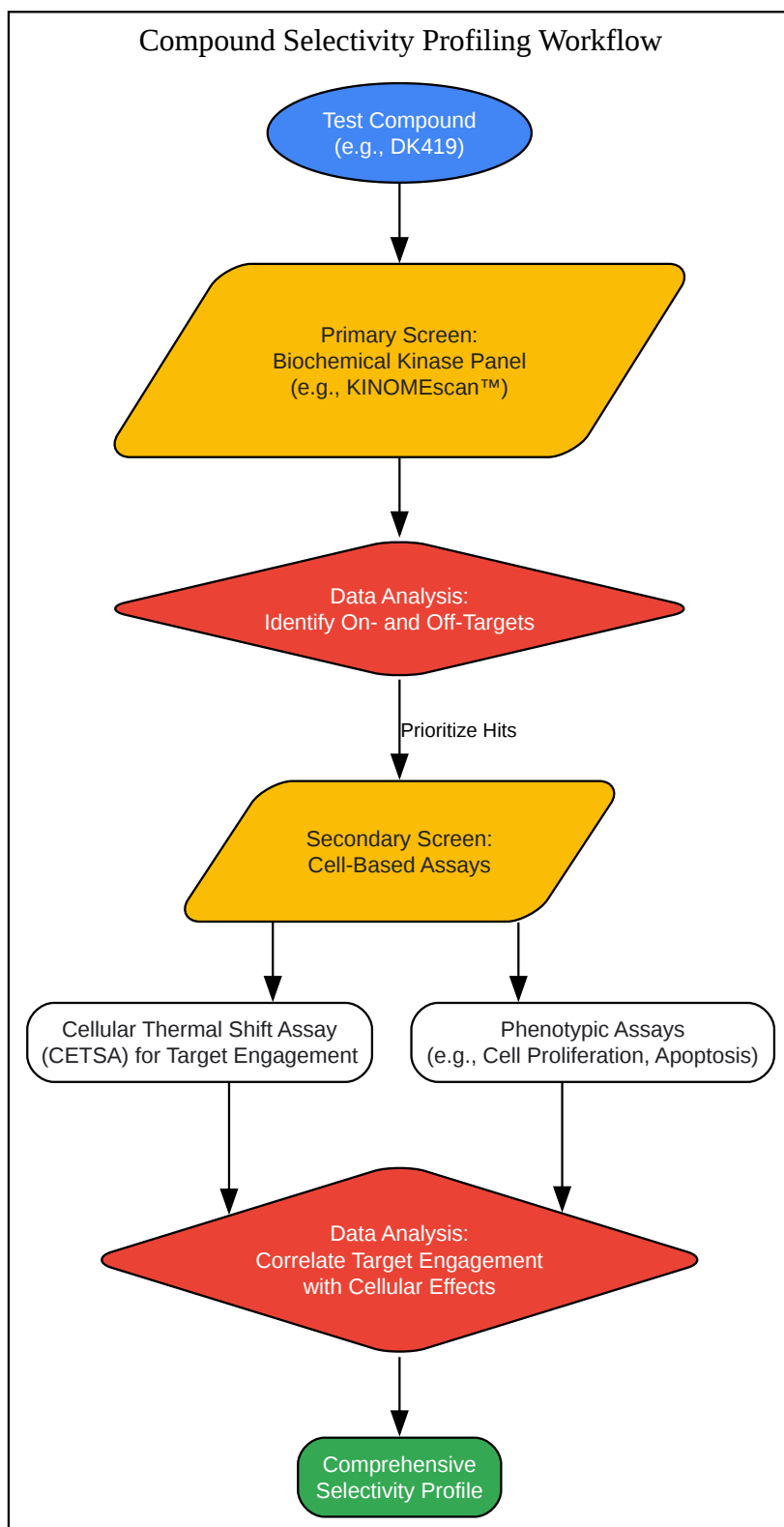


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Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Compound Selectivity Profiling

This diagram outlines a general workflow for assessing the selectivity of a compound like **DK419**, starting from initial screening to in-depth cellular analysis.



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